

An In-Depth Technical Guide to the Physical Properties of Benzylhydrazine Dihydrochloride

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Compound of Interest

Compound Name: *Benzylhydrazine*

Cat. No.: *B1204620*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine dihydrochloride is a hydrazine derivative that serves as a crucial intermediate in organic synthesis and holds significant interest within the pharmaceutical and agrochemical industries. Its utility as a precursor in the synthesis of various bioactive molecules, notably as a monoamine oxidase (MAO) inhibitor, underscores the importance of a thorough understanding of its physical and chemical characteristics. This technical guide provides a comprehensive overview of the core physical properties of **benzylhydrazine** dihydrochloride, complete with experimental methodologies, spectroscopic data, and a visualization of its primary biological mechanism of action.

Physicochemical Properties

The fundamental physical characteristics of **benzylhydrazine** dihydrochloride are summarized in the table below, providing a clear reference for researchers.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₂ Cl ₂ N ₂	[1][2][3]
Molecular Weight	195.09 g/mol	[1][3]
Appearance	Light yellow to beige powder	[2][4]
Melting Point	138-145 °C (with decomposition)	[2][4]
Solubility	Insoluble in water	[4][5]

Experimental Protocols

Accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following sections detail standardized experimental protocols for measuring the key physical parameters of **benzylhydrazine** dihydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered, dry **benzylhydrazine** dihydrochloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm. It is crucial that the sample is well-packed to ensure uniform heat distribution.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
- **Observation:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting)

are recorded. This range represents the melting point of the substance.

Solubility Determination

Solubility is a key parameter in drug development, influencing formulation, bioavailability, and administration routes.

Methodology: Shake-Flask Method

- Preparation of a Saturated Solution: An excess amount of **benzylhydrazine** dihydrochloride is added to a known volume of the solvent (e.g., water, buffers of various pH) in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the excess solid by centrifugation or filtration.
- Quantification: The concentration of **benzylhydrazine** dihydrochloride in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The resulting concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Spectroscopic Data

Spectroscopic analysis provides invaluable information about the molecular structure of a compound. The following sections describe the expected spectroscopic features of **benzylhydrazine** dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the methylene and hydrazine moieties. The aromatic protons would likely appear as a multiplet in the downfield region

(around 7.3 ppm). The methylene protons adjacent to the phenyl ring and the hydrazine group would appear as singlets or multiplets in the aliphatic region.

¹³C-NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons of the benzyl group will resonate in the downfield region (typically 120-140 ppm), while the methylene carbon will appear in the more upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of **benzylhydrazine** dihydrochloride will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

- N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine group.
- C-H stretching (aromatic): Peaks typically above 3000 cm⁻¹.
- C-H stretching (aliphatic): Peaks typically below 3000 cm⁻¹.
- C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
- N-H bending: Bands around 1600 cm⁻¹.

Mass Spectrometry (MS)

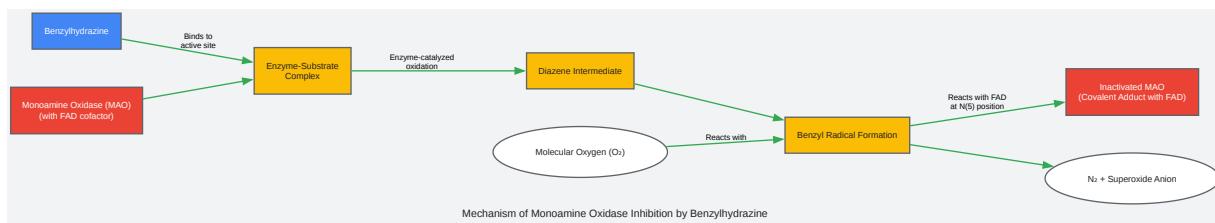
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For **benzylhydrazine** dihydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the free base (**benzylhydrazine**). Common fragmentation patterns would likely involve the cleavage of the C-N bond, leading to the formation of a stable benzyl cation (m/z 91).

Biological Activity and Mechanism of Action

Benzylhydrazine is known to be an inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.

Mechanism of Monoamine Oxidase Inhibition

The inhibitory action of **benzylhydrazine** on MAO involves a multi-step process. The following diagram illustrates the proposed mechanism.



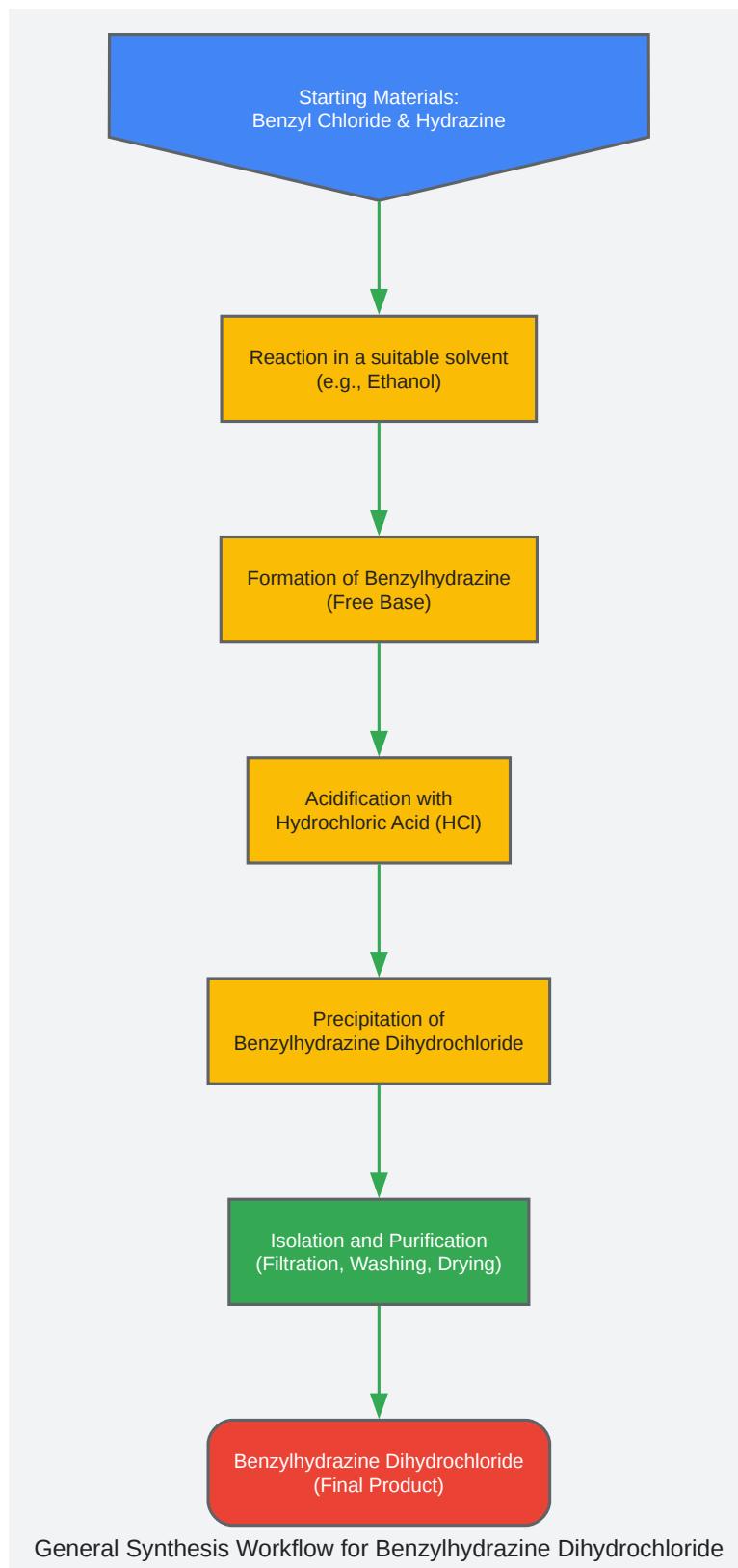
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Caption: Proposed mechanism of irreversible inhibition of Monoamine Oxidase by **benzylhydrazine**.

The process begins with the binding of **benzylhydrazine** to the active site of the MAO enzyme.^[6] The enzyme then catalyzes the oxidation of the hydrazine to a diazene intermediate.^[6] This intermediate reacts with molecular oxygen to form a benzyl radical, nitrogen gas, and a superoxide anion.^[6] The highly reactive benzyl radical then covalently binds to the N(5) position of the flavin adenine dinucleotide (FAD) cofactor, leading to the irreversible inactivation of the enzyme.^[6]

Synthesis Workflow

Benzylhydrazine dihydrochloride can be synthesized through various routes. A common laboratory-scale synthesis involves the reaction of benzyl chloride with hydrazine, followed by treatment with hydrochloric acid.

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